molecular formula C20H12Cl2N2O2 B103323 Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro- CAS No. 15715-19-2

Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-

Cat. No. B103323
CAS RN: 15715-19-2
M. Wt: 383.2 g/mol
InChI Key: DDVFOLVGRBHZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-, commonly known as QAD, is a heterocyclic organic compound with potential applications in scientific research. QAD is a derivative of acridine and is known for its unique structural and chemical properties.

Mechanism Of Action

The mechanism of action of QAD is not fully understood. However, studies have shown that QAD can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. QAD can also induce DNA damage and apoptosis in cancer cells. These mechanisms make QAD a potential candidate for anticancer drug development.

Biochemical And Physiological Effects

QAD has been shown to have various biochemical and physiological effects. In vitro studies have shown that QAD can inhibit the growth of cancer cells and induce apoptosis. QAD has also been shown to inhibit the replication of viruses and bacteria. In vivo studies have shown that QAD can reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using QAD in lab experiments is its potential as a lead compound for drug development. QAD has shown promising results in vitro and in vivo studies. However, the synthesis of QAD is a complex process that requires expertise in organic chemistry. Another limitation is the lack of understanding of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD.

Future Directions

There are several future directions for the research of QAD. One direction is the development of QAD-based drugs for the treatment of cancer, viral, and bacterial infections. Another direction is the investigation of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD. Additionally, the development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.
Conclusion:
In conclusion, QAD is a heterocyclic organic compound with potential applications in scientific research. QAD has shown promising results in vitro and in vivo studies as a potential lead compound for drug development. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of QAD. The development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.

Synthesis Methods

The synthesis of QAD involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain QAD. The synthesis of QAD is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

QAD has potential applications in scientific research, particularly in the field of medicinal chemistry. QAD has been shown to possess anticancer, antiviral, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of DNA damage. QAD can be used as a lead compound for the development of new drugs for the treatment of various diseases.

properties

CAS RN

15715-19-2

Product Name

Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C20H12Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-6H,7-8H2,(H,23,25)(H,24,26)

InChI Key

DDVFOLVGRBHZJB-UHFFFAOYSA-N

SMILES

C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl

Canonical SMILES

C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl

Other CAS RN

15715-19-2

Origin of Product

United States

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